2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester
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Overview
Description
2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester is an organic compound with the molecular formula C19H14O2. It is an ester derivative of 2-propenoic acid (commonly known as cinnamic acid) and 1-naphthol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester typically involves the esterification of 2-propenoic acid with 1-naphthol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of polymers, resins, and fragrances.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-propenoic acid and 1-naphthol, which can then interact with various enzymes and receptors in biological systems. The aromatic rings in the compound can also participate in π-π interactions with other aromatic molecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, ethyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, 3-phenyl-, pentyl ester
Uniqueness
2-Propenoic acid, 3-phenyl-, 1-naphthalenyl ester is unique due to the presence of both a naphthalene ring and a cinnamic acid moiety. This combination imparts distinct aromatic properties and potential biological activities that are not observed in other similar compounds.
Properties
CAS No. |
101936-99-6 |
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Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
naphthalen-1-yl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H14O2/c20-19(14-13-15-7-2-1-3-8-15)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H |
InChI Key |
ILDQBAOOYYSRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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